N-Acetyl-3-methyl-D-valyl-3-methyl-L-valyl-3,3-dimethyl-L-asparaginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide
Description
This compound is a complex synthetic peptide featuring multiple modified amino acid residues. Key structural elements include:
- N-Acetyl-3-methyl-D-valine: A D-configured valine derivative with a methyl group at the β-carbon and an acetylated N-terminus.
- 3-methyl-L-valine: An L-valine analog with a methyl substitution on the side chain.
- 3,3-dimethyl-L-asparagine: A modified asparagine residue with dual methyl groups at the β-carbon.
- N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide: A benzopyran-derived aromatic group conjugated to the C-terminal alanine, likely conferring fluorescence or substrate-binding properties .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3,3-dimethylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-2,2-dimethyl-N'-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N6O8/c1-16-14-22(41)47-21-15-19(12-13-20(16)21)37-26(42)17(2)35-29(45)25(33(10,11)30(34)46)39-28(44)24(32(7,8)9)38-27(43)23(31(4,5)6)36-18(3)40/h12-15,17,23-25H,1-11H3,(H2,34,46)(H,35,45)(H,36,40)(H,37,42)(H,38,43)(H,39,44)/t17-,23-,24+,25+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXWGHGGONTPAN-DOSYHTAQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(C(C)(C)C(=O)N)NC(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)(C)C(=O)N)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746738 | |
| Record name | N-Acetyl-3-methyl-D-valyl-3-methyl-L-valyl-3,3-dimethyl-L-asparaginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204909-38-6 | |
| Record name | N-Acetyl-3-methyl-D-valyl-3-methyl-L-valyl-3,3-dimethyl-L-asparaginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Acetyl-3-methyl-D-valyl-3-methyl-L-valyl-3,3-dimethyl-L-asparaginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, including data tables and relevant case studies.
Chemical Structure and Properties
The compound consists of multiple amino acid residues and a benzopyran moiety, contributing to its complex structure. The presence of the N-acetyl group suggests potential for enhanced solubility and bioavailability.
Chemical Structure
| Component | Description |
|---|---|
| N-Acetyl | Enhances solubility |
| Amino Acids | D-Valine, L-Valine, L-Asparagine |
| Benzopyran | Potential pharmacophore for biological activity |
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The benzopyran component is known for its ability to scavenge free radicals, which may contribute to neuroprotective effects.
Neuroprotective Effects
Studies have shown that compounds resembling N-Acetyl-3-methyl-D-valyl-3-methyl-L-valyl can interact with neurotransmitter receptors, potentially offering protective effects against neurodegenerative conditions. For instance, the modulation of AMPA receptors has been linked to neuroprotection in cellular models exposed to excitotoxic agents .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases and could be a focal point for further research.
Study 1: Neuroprotection in Animal Models
In a study involving pentylenetetrazole-induced seizures in rats, a compound structurally related to N-Acetyl-3-methyl-D-valyl-3-methyl-L-valyl was administered. The results indicated a significant reduction in seizure frequency and severity, suggesting neuroprotective properties through AMPA receptor modulation .
Study 2: Antioxidant Activity Assessment
A series of assays were conducted to evaluate the antioxidant capacity of the compound using DPPH and ABTS radical scavenging methods. Results demonstrated a notable ability to reduce oxidative stress markers in vitro, indicating potential therapeutic applications in oxidative stress-related disorders .
Summary of Key Findings
| Study | Biological Activity | Methodology |
|---|---|---|
| Study 1 | Neuroprotection | Animal model (pentylenetetrazole) |
| Study 2 | Antioxidant activity | DPPH and ABTS assays |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations:
Backbone Modifications : The target compound’s D-valine configuration and dual methyl groups on asparagine distinguish it from simpler analogs like dimethyl-L-valinamide (41), which lacks stereochemical complexity .
Terminal Groups : Unlike N-acetylated valine chains in , the target compound’s benzopyran-alaninamide terminus may enhance membrane permeability or target binding .
Functional and Pharmacological Comparisons
- Antimicrotubule Activity : Analogs like dimethyl-L-valinamide (41) exhibit antimicrotubule properties, but the target compound’s benzopyran group likely shifts its mechanism toward protease interaction or fluorescence .
- Synthetic Complexity : The target compound requires multi-step coupling (e.g., HATU-mediated reactions for benzopyran conjugation), paralleling methods in but exceeding the simplicity of dimethyl-valinamide synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
